molecular formula C13H17F3N4O B11482020 1-[Bis(dimethylamino)methylene]-3-[3-(trifluoromethyl)phenyl]urea

1-[Bis(dimethylamino)methylene]-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11482020
M. Wt: 302.30 g/mol
InChI Key: OXFOYAHOOFKBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[BIS(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, and a bis(dimethylamino)methylidene group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[BIS(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of 3-(trifluoromethyl)aniline with a bis(dimethylamino)methylene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction temperature is typically maintained between 0°C and 25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 3-[BIS(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and solvent composition, ensures consistent product quality and high yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[BIS(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions: aqueous or organic solvent, room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions: anhydrous solvent, low to moderate temperatures.

    Substitution: Amines, thiols; reaction conditions: organic solvent, room temperature to reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced analogs with altered chemical properties.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

3-[BIS(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and intermediates.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[BIS(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular proteins can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-[BIS(DIMETHYLAMINO)METHYLIDENE]-1-[4-(TRIFLUOROMETHYL)PHENYL]UREA: Similar structure with a different position of the trifluoromethyl group.

    3-[BIS(DIMETHYLAMINO)METHYLIDENE]-1-[3-(CHLORO)PHENYL]UREA: Similar structure with a chloro group instead of a trifluoromethyl group.

    3-[BIS(DIMETHYLAMINO)METHYLIDENE]-1-[3-(METHYL)PHENYL]UREA: Similar structure with a methyl group instead of a trifluoromethyl group.

Uniqueness

3-[BIS(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C13H17F3N4O

Molecular Weight

302.30 g/mol

IUPAC Name

1-[bis(dimethylamino)methylidene]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C13H17F3N4O/c1-19(2)12(20(3)4)18-11(21)17-10-7-5-6-9(8-10)13(14,15)16/h5-8H,1-4H3,(H,17,21)

InChI Key

OXFOYAHOOFKBGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NC(=O)NC1=CC=CC(=C1)C(F)(F)F)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.